
(4-Fluoro-6-methylpyridin-3-YL)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-6-methylpyridin-3-YL)methylamine is a chemical compound with the molecular formula C7H9FN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-methylpyridin-3-YL)methylamine typically involves the functionalization of pyridine derivatives. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-6-methylpyridin-3-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(4-Fluoro-6-methylpyridin-3-YL)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Fluoro-6-methylpyridin-3-YL)methylamine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-4-methylpyridin-3-amine
- 3-Fluoro-5-methylpyridin-4-amine
- 2-Fluoro-4-methylpyridine
Uniqueness
(4-Fluoro-6-methylpyridin-3-YL)methylamine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C7H9FN2 |
|---|---|
Poids moléculaire |
140.16 g/mol |
Nom IUPAC |
(4-fluoro-6-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,3,9H2,1H3 |
Clé InChI |
OCUXUTBQNADNDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=N1)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



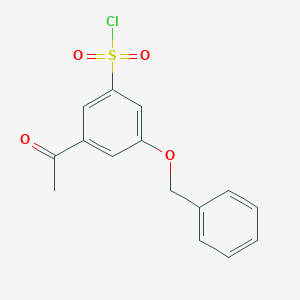
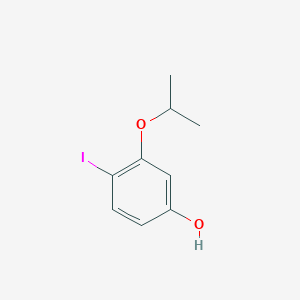
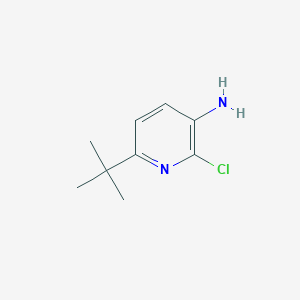
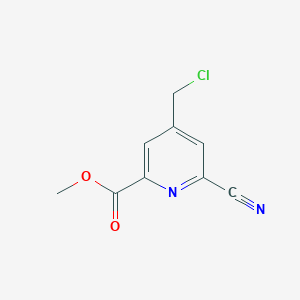
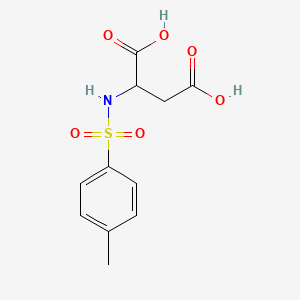

![7-[(1S,5R)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14848976.png)

![2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14848998.png)

![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14849013.png)
![1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849022.png)

